molecular formula C14H20N6O B2810079 5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine CAS No. 2380172-98-3

5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine

Cat. No.: B2810079
CAS No.: 2380172-98-3
M. Wt: 288.355
InChI Key: ANSNDNZLMZWHEY-UHFFFAOYSA-N
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Description

5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, which is then functionalized with the triazole group. The final step involves the coupling of this intermediate with a pyrimidine derivative under specific reaction conditions.

For example, the synthesis might involve:

    Formation of the Piperidine Intermediate: This can be achieved by reacting a suitable amine with a halogenated piperidine derivative under basic conditions.

    Introduction of the Triazole Group: The piperidine intermediate can be reacted with an azide compound in the presence of a copper catalyst to form the triazole ring via a Huisgen cycloaddition reaction.

    Coupling with Pyrimidine: The final step involves coupling the triazole-functionalized piperidine with a pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, as well as catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and piperidine moieties can enhance binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine: Another analog with different substituents on the pyrimidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and piperidine moieties enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

5-methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-12-10-15-14(16-11-12)21-13-2-6-19(7-3-13)8-9-20-17-4-5-18-20/h4-5,10-11,13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSNDNZLMZWHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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